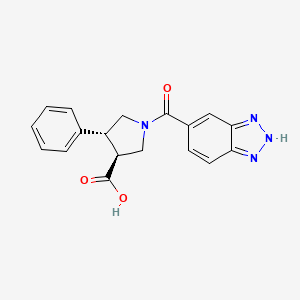

(3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzotriazole derivatives, which share a core structure with (3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-phenylpyrrolidine-3-carboxylic acid, has been well-documented. Katritzky et al. (1999) discussed the asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines from similar benzotriazole compounds, showcasing the versatile routes for creating chiral pyrrolidine synthons, which can be further transformed into a wide array of chemical entities (Katritzky, Cui, Yang, & Steel, 1999).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been confirmed using techniques like X-ray crystallography. This provides detailed insights into the geometric configuration, bond lengths, and angles, crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Benzotriazole derivatives, including those structurally related to the compound , are known to react smoothly with a variety of reagents, including organosilicon, organophosphorus, and organozinc reagents, to afford products in good yields under mild conditions. This versatility highlights the compound’s potential in synthetic chemistry applications and its reactivity towards different chemical transformations (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Investigations

Triorganostannyl Esters Synthesis

Triorganostannyl esters of certain pyridinylimino substituted aminobenzoic acids have been synthesized, which are structurally related to the benzotriazole moiety. These compounds are of interest for their potential effects on photophysical properties and intermolecular interactions in ligands (Tzimopoulos et al., 2010).

Utility in Amino Acid Protection

Benzotriazol-1-ylcarbonyl chloride, closely related to benzotriazole, has been utilized for amino protection in phenylalanine and phenylglycine, showcasing its utility in synthesizing protected amino acids (Katritzky et al., 1997).

Chemical Transformations and Applications

Synthesis of Derivatives

Various derivatives of benzotriazole carboxylic acid have been synthesized, investigating their luminescence and complex-forming properties. These studies are essential for understanding the chemical behavior and potential applications of these derivatives in different fields (Vasin et al., 2013).

Triorganotin(IV) Complexes

Triorganotin(IV) complexes of azo-carboxylic acids, derived from amino benzoic acids, have been synthesized and characterized. These complexes are investigated for their potential anti-diabetic activities, indicating a medical application in the field of diabetes treatment (Roy et al., 2016).

Fluorescent Chemosensor Development

A benzotriazole-based compound has been developed as a ratiometric fluorescent chemosensor. This compound is suitable for detecting pH fluctuations in biosamples and neutral water samples, demonstrating its application in analytical chemistry (Li et al., 2018).

Analytical Chemistry Applications

Fluorescent Derivatization of Carboxylic Acids

Compounds related to benzotriazole have been used as fluorescence derivatization reagents for carboxylic acids, facilitating their determination through high-performance liquid chromatography (HPLC) (Narita & Kitagawa, 1989).

Resolution of Carboxylic Acid Enantiomers

The resolution of carboxylic acid enantiomers has been achieved using HPLC with highly sensitive laser-induced fluorescence detection, demonstrating the role of benzotriazole derivatives in chiral separations (Toyo’oka et al., 1992).

Eigenschaften

IUPAC Name |

(3S,4R)-1-(2H-benzotriazole-5-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-17(12-6-7-15-16(8-12)20-21-19-15)22-9-13(14(10-22)18(24)25)11-4-2-1-3-5-11/h1-8,13-14H,9-10H2,(H,24,25)(H,19,20,21)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASNDTBCLZIQGK-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC3=NNN=C3C=C2)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)C2=CC3=NNN=C3C=C2)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)